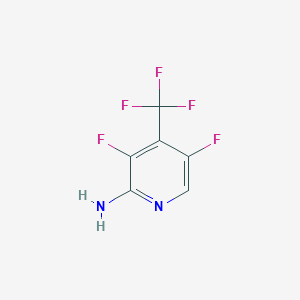

2-(1,3-Benzothiazol-2-ylthio)propanohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

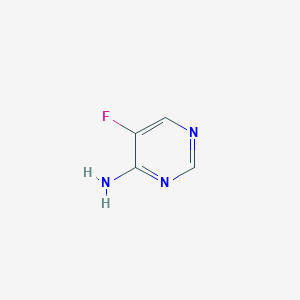

2-(1,3-Benzothiazol-2-ylthio)propanohydrazide is a derivative of benzothiazole, a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The compound is of interest due to its potential applications in various fields, including corrosion inhibition, synthesis of novel heterocyclic compounds, and pharmaceuticals.

Synthesis Analysis

The synthesis of benzothiazole derivatives has been explored in several studies. For instance, novel derivatives of substituted 2-(benzothiazol-2-ylthio)acetohydrazide have been synthesized and characterized by various spectroscopic methods and X-ray crystallography, indicating the versatility of the benzothiazole moiety in forming new compounds . Additionally, the synthesis of 2-(benzothiazol-2-ylthio)-1-phenylethanone through C-S bond cleavage reactions in a basic medium has been reported, showcasing the reactivity of the benzothiazole thioether group .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been extensively studied using techniques such as X-ray crystallography, FT-IR, NMR spectroscopy, and DFT calculations. These studies have provided detailed insights into the geometry and electronic structure of these compounds . The X-ray structure determination and DFT optimization have shown good agreement with experimental data, confirming the reliability of theoretical methods in predicting molecular properties .

Chemical Reactions Analysis

Benzothiazole derivatives participate in various chemical reactions, which are essential for their applications. For example, the benzothiazol-2-ylthio group has been used as a leaving group in the C-alkylation of unsaturated sugars, demonstrating its utility in synthetic organic chemistry . Furthermore, the reactivity of these compounds has been exploited in the synthesis of thiophene and hydrazone derivatives, expanding the chemical diversity of benzothiazole-based molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as their pKa values, have been determined using UV spectroscopy, revealing the acidic nature of these compounds . The thermal stability of these molecules has been assessed through TG/DTA studies, providing information on their behavior under temperature variations . Additionally, the corrosion inhibition properties of certain benzothiazole derivatives have been evaluated, showing high inhibition efficiency for mild steel in acidic environments .

Wissenschaftliche Forschungsanwendungen

-

Pharmaceutical Chemistry

- Benzothiazole derivatives have a wide range of pharmacological properties . They have been found to have antibacterial , antifungal , antioxidant , antimicrobial , and antiproliferative properties. They are also used as electrophosphorescent emitters in OLEDs .

- The synthesis of these derivatives involves various synthetic pathways . Changes in the functional group at the 2nd position can drastically change the biological activity of the compounds .

- The results of these applications have led to the development of more potent biologically active benzothiazole-based drugs .

-

Antibacterial Agents

- A series of N’-(1,3-benzothiazol-2-yl)-arylamide derivatives have been synthesized and evaluated for their antibacterial activities .

- The synthesis of these compounds was carried out using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions .

- These compounds showed variable activity against tested Gram-positive and Gram-negative bacterial strains. Some compounds exhibited promising activity against Staphylococcus aureus with MIC values in the range of 19.7–24.2 μM .

-

Organic Electronics

-

Fluorescent Pigment Dyeing Substrates

-

Bacterial Detection

-

DNG Gyrase Inhibitors

-

Synthetic Strategies

- Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways .

-

E/Z Configuration Determination

- Knoevenagel condensation of 2-(benzothiazol-2-ylthio) acetonitrile with either furan-2-carbaldehyde or thiophene-2-carbaldehydes leads to E-isomers exclusively, while the condensation of the compound with benzaldehyde or para-substituted benzaldehydes with an electron-donating group afforded E/Z mixtures with preferentially formation of the E-isomer .

-

One Pot Synthesis

Eigenschaften

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)propanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS2/c1-6(9(14)13-11)15-10-12-7-4-2-3-5-8(7)16-10/h2-6H,11H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOGBLLDTRYGTIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)SC1=NC2=CC=CC=C2S1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393406 |

Source

|

| Record name | 2-(1,3-benzothiazol-2-ylthio)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzothiazol-2-ylthio)propanohydrazide | |

CAS RN |

99055-98-8 |

Source

|

| Record name | 2-(1,3-benzothiazol-2-ylthio)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole](/img/structure/B1273412.png)

![N-[2-(4-methoxyphenyl)ethyl]propan-2-amine](/img/structure/B1273424.png)